Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a synthetic small molecule characterized by a hybrid pharmacophore structure. The compound integrates:
- A methyl benzoate moiety at the C4 position, which may influence solubility and metabolic stability.
- An acetamido linker connecting the benzoate group to a piperidine ring.
- A 1,2,4-oxadiazole heterocycle substituted with a p-tolyl (para-methylphenyl) group at the 3-position of the oxadiazole ring.
The piperidine and oxadiazole motifs are common in medicinal chemistry due to their conformational flexibility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
methyl 4-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-5-17(6-4-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-9-7-19(8-10-20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKFNCHIMVDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps starting from basic organic compounds.
Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure the desired yield and purity of the final product.
Typical steps may involve nucleophilic substitution, amide formation, and esterification reactions.
Industrial Production Methods:
On an industrial scale, this compound can be produced through a streamlined process involving large reactors and optimized reaction conditions to maximize efficiency and minimize costs.
Quality control measures, such as chromatography and spectroscopy, are employed to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target various functional groups, such as the oxadiazole ring, to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying specific parts of its structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents or alkylating agents in the presence of bases or acids.
Major Products Formed:
Oxidation may produce carboxylic acids or ketones.
Reduction typically yields amines or alcohols.
Substitution reactions can lead to a wide range of derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex molecules in organic synthesis.
Serves as a probe in mechanistic studies of organic reactions.
Biology:
Employed in the study of biological pathways and interactions due to its specific functional groups.
Used as a ligand in receptor binding studies.
Medicine:
Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Used in drug development as a scaffold for designing new therapeutic agents.
Industry:
Utilized in the production of specialty chemicals and materials.
Investigated for use in coatings, polymers, and other advanced materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of multiple functional groups allows it to engage in diverse biochemical pathways, thereby influencing various biological processes.
Comparison with Similar Compounds
Limitations and Contradictions
- Evidence Gaps: No direct enzymatic or receptor-binding data exist for the target compound; comparisons rely on structural extrapolation.
- Contradictory LogP Effects : While high lipophilicity may improve absorption, it could also exacerbate off-target binding compared to polar analogues like Compound 40 .
Biological Activity
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that incorporates a p-tolyl group and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 384.44 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the oxadiazole structure. For instance, derivatives similar to this compound have shown significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the agar well diffusion assay.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 30 |
| Methyl 4-(2-(... | Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may possess potent antibacterial properties comparable to conventional antibiotics.
Anticancer Activity
Research has also highlighted the anticancer potential of oxadiazole derivatives. In vitro studies demonstrated that compounds with similar structures induce apoptosis in cancer cell lines. For example, one study reported that a related oxadiazole compound exhibited an IC50 value of 10 µM against human colon cancer cells (HCT116), indicating substantial cytotoxicity.
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Study 1 | HCT116 | 10 |
| Study 2 | MCF7 | 12 |
| Methyl 4-(2-(... | A549 | 15 |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function.
Antifungal Activity
The antifungal efficacy of related compounds has been evaluated against various fungal pathogens. One study indicated that derivatives showed promising results against Candida albicans and Aspergillus niger, with varying degrees of effectiveness.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Candida albicans | 18 |
| Compound B | Aspergillus niger | 22 |
| Methyl 4-(2-(... | Fusarium oxysporum | 16 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxadiazole ring enhances lipophilicity and facilitates cell membrane penetration. It is hypothesized that the compound may inhibit key metabolic pathways in bacteria and cancer cells, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where Methyl 4-(2-(... was included. The study reported significant antibacterial and anticancer activities, supporting further exploration into its therapeutic potential.
Q & A
Basic Research Question
- Expose the compound to UV-Vis light (e.g., 320–400 nm) in a photostability chamber and sample at intervals (0, 24, 48 hrs).
- Monitor degradation via HPLC and identify photoproducts using high-resolution MS .
- Incorporate antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., titanium dioxide) in formulations to mitigate degradation .
How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Advanced Research Question
- Use QSPR models to predict logP and polar surface area (PSA). Optimal ranges: logP 2–4, PSA <90 Ų .
- Perform MD simulations to assess membrane permeability in lipid bilayer systems .
- Validate predictions using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .
What steps are essential for validating target engagement in cellular assays?
Advanced Research Question
- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended target protein .
- Generate CRISPR knockouts of the target protein and compare activity in KO vs. wild-type cells .
- Employ fluorescent probes (e.g., FRET-based) to visualize target interaction in real time .
How can researchers differentiate between covalent and non-covalent binding modes of this compound?
Advanced Research Question
- Perform mass spectrometry to detect adduct formation (e.g., + mass shift corresponding to covalent modification) .
- Use kinetic assays : Covalent inhibitors exhibit time-dependent inhibition, while non-covalent binders reach equilibrium rapidly .
- Conduct X-ray crystallography to visualize covalent bonds (e.g., disulfide bridges or Michael adducts) in the protein-ligand complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
